molecular formula C9H7BrClFO2 B6297761 2-(3-Bromo-6-chloro-2-fluorophenyl)-1,3-dioxolane CAS No. 2221812-00-4

2-(3-Bromo-6-chloro-2-fluorophenyl)-1,3-dioxolane

Cat. No.: B6297761
CAS No.: 2221812-00-4
M. Wt: 281.50 g/mol
InChI Key: WFNXMVHVZCEFLO-UHFFFAOYSA-N
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Description

Contextualization of Multi-Halogenated Aryl Structures in Advanced Organic Chemistry

Multi-halogenated aryl structures are fundamental building blocks in modern organic chemistry. wikipedia.orgchemistrylearner.com Aryl halides, which are aromatic compounds where one or more hydrogen atoms on the ring are substituted by halogens, are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. wikipedia.org The presence of multiple halogen atoms on an aromatic ring, such as in 2-(3-Bromo-6-chloro-2-fluorophenyl)-1,3-dioxolane, introduces a range of reactivity that can be exploited for selective chemical transformations.

The carbon-halogen bond's character and reactivity are influenced by the specific halogen (Fluorine, Chlorine, Bromine, Iodine). sydney.edu.au This allows for differential reactivity, where one halogen can be selectively targeted for a reaction, such as a cross-coupling reaction, while others remain intact. wikipedia.org This selective functionalization is a cornerstone of complex molecule synthesis. For instance, aryl halides are precursors to organometallic reagents, such as Grignard reagents or organolithium compounds, which are essential for forming new carbon-carbon bonds. wikipedia.org The stability conferred by the aromatic ring, combined with the tunable reactivity of the halogen substituents, makes multi-halogenated arenes highly valuable scaffolds in synthetic design. chemistrylearner.com

Strategic Importance of 1,3-Dioxolane (B20135) Moieties as Protecting Groups and Synthetic Handles

The 1,3-dioxolane group is a cyclic acetal (B89532) that serves a critical role in organic synthesis, primarily as a protecting group for carbonyl compounds (aldehydes and ketones). wikipedia.orgnih.gov This protection is necessary when other functional groups in the molecule need to be modified under conditions that would otherwise affect the carbonyl group. wikipedia.org The 1,3-dioxolane moiety is formed by the acid-catalyzed reaction of a carbonyl compound with ethylene (B1197577) glycol and is generally stable to a wide range of reagents, including bases, nucleophiles, and hydrides. wikipedia.org

Beyond its role as a protecting group, the 1,3-dioxolane ring is found in numerous biologically active natural and synthetic compounds. researchgate.netresearchgate.net Its presence can enhance the bioactivity of a molecule, with applications including anticancer, antibacterial, and antifungal agents. nih.govresearchgate.net The oxygen atoms in the ring can participate in hydrogen bonding, potentially improving interactions between the molecule and its biological target. researchgate.net This dual function—as a stable protecting group and a potential contributor to biological activity—makes the 1,3-dioxolane moiety a strategic element in the design of complex functional molecules. researchgate.netsilverfernchemical.com

Rationale for Investigating the Synthesis and Reactivity of 2-(3-Bromo-6-chloro-2-fluorophenyl)-1,3-dioxolane

The investigation into 2-(3-bromo-6-chloro-2-fluorophenyl)-1,3-dioxolane is driven by its unique molecular architecture, which combines a versatile synthetic handle with a protected functional group. The molecule features a phenyl ring substituted with three different halogens: bromine, chlorine, and fluorine. The distinct electronic properties and bond strengths of the C-Br, C-Cl, and C-F bonds provide a platform for highly selective, sequential chemical modifications.

The 1,3-dioxolane group protects a benzaldehyde (B42025) functionality, allowing the diverse reactivity of the aryl halide portion of the molecule to be explored without interference from the aldehyde. Once the desired modifications on the aromatic ring are complete, the dioxolane can be readily removed through hydrolysis to reveal the aldehyde, which can then participate in further synthetic transformations. wikipedia.org This compound, therefore, represents a valuable and versatile building block for constructing complex, poly-functionalized aromatic compounds that are often key structures in medicinal chemistry and materials science.

Overview of Research Objectives and Scope

The primary research objectives for a compound like 2-(3-bromo-6-chloro-2-fluorophenyl)-1,3-dioxolane would be centered on its synthesis and the exploration of its synthetic utility. The scope of such research would include:

Development of an Efficient Synthetic Route: Establishing a high-yielding and scalable synthesis of the title compound from commercially available starting materials. A common method for creating such structures involves the Knoevenagel condensation of a substituted benzaldehyde with a suitable active methylene (B1212753) compound. researchgate.netchemrxiv.org

Investigation of Selective Reactivity: Systematically studying the selective functionalization of the C-Br, C-Cl, and C-F bonds. This would involve exploring a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), metal-halogen exchange reactions, and nucleophilic aromatic substitution reactions to determine the optimal conditions for reacting at each position selectively.

Demonstration of Synthetic Utility: Utilizing 2-(3-bromo-6-chloro-2-fluorophenyl)-1,3-dioxolane as a key intermediate in the synthesis of more complex target molecules. This would showcase its value as a building block and highlight the advantages of its unique substitution pattern.

Properties

IUPAC Name

2-(3-bromo-6-chloro-2-fluorophenyl)-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrClFO2/c10-5-1-2-6(11)7(8(5)12)9-13-3-4-14-9/h1-2,9H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFNXMVHVZCEFLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=C(C=CC(=C2F)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrClFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 3 Bromo 6 Chloro 2 Fluorophenyl 1,3 Dioxolane

Retrosynthetic Analysis and Design of Synthetic Routes

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. The primary disconnection for 2-(3-bromo-6-chloro-2-fluorophenyl)-1,3-dioxolane is at the acetal (B89532) linkage, which simplifies the target molecule into two key synthons: the 3-bromo-6-chloro-2-fluorobenzaldehyde (B582021) and a C2-unit derived from ethylene (B1197577) glycol. This disconnection is based on the well-established and reliable acid-catalyzed acetalization reaction.

Further retrosynthetic analysis of the 3-bromo-6-chloro-2-fluorobenzaldehyde precursor suggests two main synthetic pathways from readily available starting materials:

Route A: Regioselective Halogenation. This approach involves the direct bromination of a simpler, substituted benzaldehyde (B42025), such as 2-chloro-6-fluorobenzaldehyde. The success of this route hinges on the ability to control the regioselectivity of the electrophilic aromatic substitution to introduce the bromine atom at the desired position.

Route B: Functional Group Interconversion. This pathway starts with a polysubstituted benzene (B151609) ring already bearing the correct halogenation pattern, such as 1-bromo-4-chloro-2-fluorobenzene (B27433). The synthetic challenge then becomes the introduction of the formyl group (-CHO) at the appropriate position through a functional group interconversion, for instance, via ortho-lithiation followed by formylation or a Vilsmeier-Haack reaction.

These two routes offer distinct advantages and challenges in terms of starting material availability, reaction control, and potential for side-product formation.

Synthesis of the 3-Bromo-6-chloro-2-fluorobenzaldehyde Precursor

One potential route to 3-bromo-6-chloro-2-fluorobenzaldehyde is the direct bromination of 2-chloro-6-fluorobenzaldehyde. The regiochemical outcome of this electrophilic aromatic substitution is governed by the directing effects of the substituents on the benzene ring. The fluorine and chlorine atoms are ortho-, para-directing deactivators, while the aldehyde group is a meta-directing deactivator. The interplay of these directing effects will determine the position of bromination.

In this specific case, the positions ortho and para to the activating (or less deactivating) groups are considered. The fluorine atom is generally a stronger ortho-, para-director than chlorine. The position para to the fluorine is occupied by the chlorine atom. The positions ortho to the fluorine are at C1 (occupied by the aldehyde) and C3. The position ortho to the chlorine is at C5. The aldehyde group directs incoming electrophiles to the meta positions, which are C3 and C5. Therefore, the position most likely to be brominated is C3, which is ortho to the fluorine and meta to the aldehyde.

Common brominating agents for such reactions include N-bromosuccinimide (NBS) in the presence of an acid catalyst, or bromine with a Lewis acid catalyst. nih.gov The reaction conditions would need to be carefully controlled to achieve mono-bromination and avoid the formation of di-brominated byproducts.

Table 1: Comparison of Potential Brominating Agents

Brominating AgentCatalystTypical ConditionsAdvantagesDisadvantages
N-Bromosuccinimide (NBS)Sulfuric acid, Acetic acidRoom temperature to mild heatingMilder conditions, easier handlingCan be less reactive for deactivated rings
Bromine (Br₂)Iron(III) bromide (FeBr₃)0°C to room temperatureHighly reactiveCorrosive, generates HBr byproduct

An alternative and potentially more regioselective approach is the formylation of 1-bromo-4-chloro-2-fluorobenzene, which is a commercially available starting material. This strategy introduces the aldehyde group in the final step of the precursor synthesis.

One effective method for this transformation is ortho-lithiation followed by quenching with a formylating agent. The fluorine atom is a potent ortho-directing group for lithiation. Treatment of 1-bromo-4-chloro-2-fluorobenzene with a strong lithium base, such as n-butyllithium or lithium diisopropylamide (LDA), at low temperatures would be expected to selectively deprotonate the position ortho to the fluorine, which is the C1 position. Subsequent reaction with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), would introduce the aldehyde group at this position. epfl.ch

Another viable formylation method is the Vilsmeier-Haack reaction. This reaction employs a Vilsmeier reagent, typically generated from phosphorus oxychloride and DMF, to formylate electron-rich aromatic rings. While the trisubstituted halobenzene is electron-deficient, the Vilsmeier-Haack reaction can sometimes be effective for less activated systems under more forcing conditions.

Formation of the 1,3-Dioxolane (B20135) Moiety

The final step in the synthesis is the protection of the aldehyde group of 3-bromo-6-chloro-2-fluorobenzaldehyde as a cyclic acetal, specifically a 1,3-dioxolane. This is a reversible reaction that is typically driven to completion by removing the water formed as a byproduct.

The formation of the 1,3-dioxolane is achieved through the acid-catalyzed reaction of the aldehyde with ethylene glycol. The mechanism involves the initial protonation of the carbonyl oxygen by an acid catalyst, which increases the electrophilicity of the carbonyl carbon. Nucleophilic attack by one of the hydroxyl groups of ethylene glycol forms a hemiacetal intermediate. Subsequent protonation of the hemiacetal hydroxyl group and elimination of water generates an oxonium ion, which is then attacked intramolecularly by the second hydroxyl group of the ethylene glycol moiety to form the stable five-membered dioxolane ring after deprotonation.

A variety of acid catalysts can be employed for this transformation, including Brønsted acids like p-toluenesulfonic acid (p-TsOH) and sulfuric acid, as well as Lewis acids such as zinc chloride (ZnCl₂). google.com

To maximize the yield of 2-(3-bromo-6-chloro-2-fluorophenyl)-1,3-dioxolane, several reaction parameters can be optimized. The steric hindrance and electronic deactivation of the 3-bromo-6-chloro-2-fluorobenzaldehyde may necessitate more rigorous conditions compared to the acetalization of simple benzaldehydes.

Water Removal: The most critical factor for driving the equilibrium towards the product is the removal of water. This is commonly achieved by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene (B28343) or benzene. rwth-aachen.denih.gov

Reactant Stoichiometry: Using a slight excess of ethylene glycol can also help to shift the equilibrium towards the formation of the dioxolane.

Catalyst Loading: The amount of acid catalyst is crucial. A catalytic amount is sufficient, and excessive catalyst loading can sometimes lead to side reactions or decomposition of the starting material. The optimal catalyst loading should be determined empirically.

Temperature: The reaction is typically carried out at the reflux temperature of the solvent to facilitate the azeotropic removal of water.

Table 2: Key Parameters for Optimization of Acetalization

ParameterEffect on ReactionTypical Optimization Strategy
Catalyst Increases the rate of reaction by protonating the carbonyl oxygen.Screen various Brønsted and Lewis acids (e.g., p-TsOH, H₂SO₄, ZnCl₂).
Solvent Forms an azeotrope with water for its removal.Toluene or benzene are commonly used with a Dean-Stark apparatus.
Temperature Affects the reaction rate and the efficiency of water removal.Refluxing temperature of the chosen solvent.
Reactant Ratio An excess of ethylene glycol can shift the equilibrium to the product side.Use a 1.1 to 1.5 molar excess of ethylene glycol.

By carefully considering these synthetic strategies and optimizing the reaction conditions, 2-(3-bromo-6-chloro-2-fluorophenyl)-1,3-dioxolane can be synthesized efficiently from readily available starting materials.

Exploration of Green Chemistry Principles in Dioxolane Formation

The synthesis of 2-(3-bromo-6-chloro-2-fluorophenyl)-1,3-dioxolane, typically achieved through the acid-catalyzed reaction of 3-bromo-6-chloro-2-fluorobenzaldehyde with ethylene glycol, offers several opportunities for the integration of green chemistry principles. The goal of green chemistry is to minimize the environmental impact of chemical processes by reducing waste, avoiding hazardous substances, and improving energy efficiency. uniroma1.itbeilstein-journals.org

Solvent Selection: A key aspect of green chemistry involves the proper selection of solvents, as they constitute a significant portion of the waste generated in chemical synthesis. beilstein-journals.orgrsc.org Traditional methods for dioxolane formation often use solvents like toluene for azeotropic removal of water to drive the reaction equilibrium. However, these are often hazardous. Green alternatives focus on solvents with better environmental, health, and safety profiles. For instance, ethyl acetate (B1210297) is considered a greener solvent option and can be effective in similar reactions. unibo.it In some cases, solvent-free conditions can be employed, particularly with the use of solid catalysts, which dramatically reduces waste.

Catalysis: The choice of catalyst is another critical factor. While homogeneous mineral acids (e.g., sulfuric acid) or p-toluenesulfonic acid are effective, they are corrosive and require neutralization and separation steps that generate waste. Heterogeneous solid acid catalysts, such as Montmorillonite K10 clay or zeolites, offer a greener alternative. nih.gov These catalysts are easily separated from the reaction mixture by simple filtration, can often be reused, and are typically less corrosive.

Energy Efficiency and Waste Minimization: The principles of green chemistry also encourage the use of energy-efficient methods. beilstein-journals.org Techniques such as microwave irradiation or ultrasound can significantly shorten reaction times and reduce energy consumption compared to conventional heating. nih.gov The acetalization reaction to form the dioxolane is inherently atom-economical, with water as the only byproduct. Maximizing yield and conversion through optimized conditions further aligns the synthesis with the principle of waste prevention. uniroma1.it One-pot procedures, which avoid the isolation and purification of intermediates, can also be considered a green approach as they minimize solvent use and potential waste generation. nih.gov

Table 1: Comparison of Solvents for Dioxolane Formation based on Green Chemistry Principles
SolventGreen ClassificationKey Considerations
TolueneHazardous/UndesirableEffective for azeotropic water removal but is a volatile organic compound (VOC) with reproductive toxicity.
N,N-Dimethylformamide (DMF)Hazardous/UndesirableHigh boiling point and good solvating power, but has reproductive toxicity and is difficult to remove.
Ethyl Acetate (EtOAc)Greener AlternativeLower toxicity, biodegradable, and effective for many reactions. Can be sensitive to water in some cases. unibo.it
Solvent-FreeIdealEliminates solvent waste entirely. Often requires a solid catalyst and may need higher temperatures or alternative energy sources (e.g., microwave).

Alternative Synthetic Pathways and Convergent Synthesis Approaches

While the direct acid-catalyzed acetalization of 3-bromo-6-chloro-2-fluorobenzaldehyde with ethylene glycol is the most straightforward route to 2-(3-bromo-6-chloro-2-fluorophenyl)-1,3-dioxolane, several alternative pathways can be considered.

Alternative Methodologies:

Transacetalization: This method involves reacting the starting aldehyde with another dioxolane, such as 2,2-dimethyl-1,3-dioxolane, in the presence of an acid catalyst. The equilibrium is driven by the removal of the lower-boiling byproduct, acetone.

Use of Orthoformates: Trimethyl orthoformate (TMOF) can be used as both a reactant and a water scavenger. nih.gov The reaction with ethylene glycol and the aldehyde in the presence of TMOF and a catalytic amount of acid can lead to high yields by effectively removing water from the equilibrium.

Reaction with Halohydrins: An alternative, though more circuitous, route involves the reaction of the aldehyde with 2-chloroethanol (B45725) to form a hemiacetal, followed by an intramolecular cyclization under basic conditions to form the dioxolane ring.

Convergent Synthesis Approaches: A synthetic strategy can be either linear or convergent. In a linear synthesis, the molecule is built step-by-step in a sequential fashion. In a convergent synthesis, different fragments of the target molecule are synthesized independently and then joined together at a late stage. beilstein-journals.org

For a relatively simple molecule like 2-(3-bromo-6-chloro-2-fluorophenyl)-1,3-dioxolane, a linear approach is almost always more efficient. This would typically involve synthesizing or purchasing the substituted benzaldehyde and then performing the dioxolane formation as a final step.

Stereochemical Control in Chiral Analogue Synthesis (if applicable)

The parent compound, 2-(3-bromo-6-chloro-2-fluorophenyl)-1,3-dioxolane, is achiral as it does not possess any stereocenters. However, chiral analogues can be readily synthesized by replacing the achiral ethylene glycol with a chiral diol. The synthesis of such chiral dioxolanes requires control over the stereochemistry. nih.gov

Substrate-Controlled Synthesis: The most direct method for achieving stereochemical control is to use an enantiomerically pure chiral diol as a starting material. For example, reacting 3-bromo-6-chloro-2-fluorobenzaldehyde with commercially available (2R,3R)-(-)-2,3-butanediol or (2S,3S)-(+)-2,3-butanediol in the presence of an acid catalyst would yield the corresponding chiral dioxolane diastereomer. In such cases, the stereochemistry of the product is directly dictated by the stereochemistry of the starting diol, as the existing chiral centers are not altered during the reaction. nih.gov

Catalyst-Controlled Synthesis: More advanced strategies could involve the use of a chiral catalyst to induce stereoselectivity. While not common for simple dioxolane formation, a chiral Brønsted acid catalyst could, in principle, be used to desymmetrize a prochiral diol, leading to an enantiomerically enriched product. The stereochemical outcome in such reactions is often rationalized by kinetic models where the hydride or nucleophile is delivered to an intermediate oxocarbenium ion. nih.gov The ability to selectively access either a cis or trans diastereomer can be crucial in the synthesis of bioactive compounds and for building diverse chemical libraries. nih.gov

Table 2: Examples of Chiral Diols for Synthesis of Chiral Dioxolane Analogues
Chiral DiolResulting Dioxolane Structure (General)Stereochemical Feature
(2R,3R)-2,3-ButanediolChiral dioxolane with two methyl groups in a trans configurationTwo adjacent stereocenters with defined (R,R) configuration.
(S)-1,2-PropanediolChiral dioxolane with one methyl groupOne stereocenter with defined (S) configuration.
(1R,2R)-1,2-Diphenyl-1,2-ethanediol (Hydrobenzoin)Chiral dioxolane with two phenyl groups in a trans configurationTwo adjacent stereocenters with defined (R,R) configuration, providing significant steric influence.

Purification and Isolation Methodologies for Synthetic Intermediates and Final Product

The successful synthesis of 2-(3-bromo-6-chloro-2-fluorophenyl)-1,3-dioxolane relies on effective purification and isolation of both the synthetic intermediates and the final product.

Purification of Intermediates: The primary synthetic intermediate is the aldehyde, 3-bromo-6-chloro-2-fluorobenzaldehyde. As a solid crystalline compound, it is typically purified by:

Recrystallization: This classic technique involves dissolving the crude aldehyde in a hot solvent or solvent mixture and allowing it to cool slowly, whereupon pure crystals form, leaving impurities in the solution.

Column Chromatography: If recrystallization is ineffective, the aldehyde can be purified by flash column chromatography on silica (B1680970) gel, eluting with a non-polar solvent system (e.g., hexanes/ethyl acetate).

Isolation and Purification of the Final Product: Following the reaction, a standard aqueous workup is typically performed. This involves quenching the reaction, neutralizing the acid catalyst (e.g., with a sodium bicarbonate solution), and extracting the crude product into an immiscible organic solvent like ethyl acetate or dichloromethane (B109758). The organic layer is then washed, dried over an agent like anhydrous magnesium sulfate, and concentrated under reduced pressure.

The crude 2-(3-bromo-6-chloro-2-fluorophenyl)-1,3-dioxolane, which is expected to be a high-boiling liquid or a low-melting solid, can then be purified by one of the following methods:

Vacuum Distillation: If the product is a thermally stable liquid, distillation under reduced pressure can effectively separate it from non-volatile impurities and unreacted starting materials.

Flash Column Chromatography: This is one of the most versatile and common methods for purifying organic compounds. The crude product is loaded onto a silica gel column and eluted with a suitable solvent system, allowing for the separation of the desired product from byproducts and starting materials based on polarity.

Crystallization: If the final product is a solid, it can be purified by recrystallization from an appropriate solvent. This method can yield highly pure material.

The choice of purification method depends on the physical properties of the product and the nature of the impurities present. The purity of the final compound is typically assessed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and Thin-Layer Chromatography (TLC).

Table 3: Summary of Purification Methodologies
CompoundLikely Physical StatePrimary Purification MethodAlternative MethodPurity Analysis
3-Bromo-6-chloro-2-fluorobenzaldehyde (Intermediate)SolidRecrystallizationColumn ChromatographyTLC, Melting Point, NMR
2-(3-Bromo-6-chloro-2-fluorophenyl)-1,3-dioxolane (Final Product)Liquid / Low-Melting SolidFlash Column ChromatographyVacuum Distillation or CrystallizationTLC, NMR, MS

Advanced Spectroscopic and Structural Elucidation of 2 3 Bromo 6 Chloro 2 Fluorophenyl 1,3 Dioxolane

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms in a molecule.

Proton (¹H) NMR Analysis: Chemical Shifts, Coupling Constants, and Multiplicities

A ¹H NMR spectrum would be expected to show distinct signals for the protons on the aromatic ring and the dioxolane ring.

Aromatic Region: The protons on the trisubstituted phenyl ring would likely appear as a complex multiplet or as distinct doublets or triplets, depending on their coupling interactions with each other and with the fluorine atom. The chemical shifts would be influenced by the electron-withdrawing effects of the bromine, chlorine, and fluorine substituents.

Dioxolane Region: The protons of the 1,3-dioxolane (B20135) ring would typically show two sets of signals. The two methylene (B1212753) protons (-OCH₂CH₂O-) would likely be chemically non-equivalent, each giving rise to a multiplet. The single proton on the carbon atom connected to the phenyl ring (-CH-) would appear as a distinct singlet or triplet, depending on its coupling with neighboring protons.

Hypothetical ¹H NMR Data Table

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
Data not availableData not availableData not availableAromatic Protons
Data not availableData not availableData not availableDioxolane Methylene Protons
Data not availableData not availableData not availableDioxolane Methine Proton

Carbon-13 (¹³C) NMR Analysis: Chemical Shifts and Quaternary Carbon Assignment

The ¹³C NMR spectrum would provide information on all the carbon atoms in the molecule.

Aromatic Carbons: Six distinct signals would be expected for the carbons of the phenyl ring. The carbons directly bonded to the halogen substituents (C-Br, C-Cl, C-F) would show characteristic chemical shifts. The carbon attached to the dioxolane ring would also have a specific resonance.

Dioxolane Carbons: The two methylene carbons of the dioxolane ring would likely have similar chemical shifts. The methine carbon, bonded to both the phenyl ring and two oxygen atoms, would appear at a significantly different chemical shift.

Quaternary Carbons: The carbons in the aromatic ring that are substituted with bromine, chlorine, and the dioxolane group are quaternary and would be identifiable in the spectrum.

Hypothetical ¹³C NMR Data Table

Chemical Shift (δ, ppm)Assignment
Data not availableAromatic Carbons (C1-C6)
Data not availableDioxolane Methylene Carbons
Data not availableDioxolane Methine Carbon

Fluorine-19 (¹⁹F) NMR Analysis: Aromatic and Aliphatic Fluorine Chemical Shifts and Couplings

A ¹⁹F NMR spectrum would show a signal for the single fluorine atom on the aromatic ring. The chemical shift of this signal would be characteristic of a fluorine atom attached to a benzene (B151609) ring. Furthermore, coupling between the fluorine and adjacent protons on the aromatic ring would provide valuable structural information.

Two-Dimensional (2D) NMR Techniques for Full Structural Assignment

Correlation Spectroscopy (COSY)

A COSY spectrum reveals proton-proton (¹H-¹H) coupling correlations. This would be crucial for:

Establishing the connectivity between the protons on the aromatic ring.

Confirming the coupling relationships between the protons within the dioxolane ring.

Heteronuclear Single Quantum Coherence (HSQC)

An HSQC spectrum shows correlations between protons and the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). This experiment would be used to:

Directly link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum for both the aromatic and dioxolane moieties.

Without access to the actual spectral data, the detailed research findings for 2-(3-Bromo-6-chloro-2-fluorophenyl)-1,3-dioxolane cannot be generated. The information presented here is a general outline of the analytical approach that would be taken for the structural elucidation of such a compound.

Heteronuclear Multiple Bond Correlation (HMBC)

Heteronuclear Multiple Bond Correlation (HMBC) is a crucial 2D NMR technique for establishing long-range (typically 2-3 bond) correlations between protons and carbons. For 2-(3-bromo-6-chloro-2-fluorophenyl)-1,3-dioxolane, an HMBC experiment would be instrumental in confirming the substitution pattern of the aromatic ring and the connection of the dioxolane moiety.

Key expected HMBC correlations would include:

The methine proton of the dioxolane ring (H-2) showing correlations to the carbons of the phenyl ring attached to it (C-1') and the adjacent carbons within the dioxolane ring (C-4 and C-5).

The methylene protons of the dioxolane ring (on C-4 and C-5) would show correlations to each other's carbons and to the methine carbon (C-2).

These correlations, when analyzed together, would provide an unambiguous assignment of the carbon skeleton.

Interactive Data Table: Predicted HMBC Correlations

Proton (δ, ppm)Correlated Carbon (δ, ppm)Expected Correlation Type
H-2 (dioxolane)C-1' (phenyl)³J(C,H)
H-2 (dioxolane)C-2' (phenyl)²J(C,H)
H-2 (dioxolane)C-6' (phenyl)²J(C,H)
H-2 (dioxolane)C-4 (dioxolane)²J(C,H)
H-2 (dioxolane)C-5 (dioxolane)²J(C,H)
H-4'/H-5' (phenyl)C-6' (phenyl)³J(C,H)
H-4'/H-5' (phenyl)C-3' (phenyl)²J(C,H) / ³J(C,H)
H-4'/H-5' (phenyl)C-2' (phenyl)³J(C,H) / ⁴J(C,H)
H-4/H-5 (dioxolane)C-2 (dioxolane)²J(C,H)
H-4/H-5 (dioxolane)C-5/C-4 (dioxolane)²J(C,H)
Nuclear Overhauser Effect Spectroscopy (NOESY) for Proximity Information

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons, which is invaluable for determining the three-dimensional structure and conformation of a molecule.

For 2-(3-bromo-6-chloro-2-fluorophenyl)-1,3-dioxolane, a NOESY experiment would be expected to reveal:

Correlations between the methine proton of the dioxolane ring (H-2) and the protons on the adjacent dioxolane carbons (H-4 and H-5).

A crucial NOE correlation between the dioxolane methine proton (H-2) and the aromatic proton at the 6'-position, which would confirm their close spatial relationship and help to define the orientation of the phenyl ring relative to the dioxolane ring.

Correlations between adjacent protons on the aromatic ring.

Interactive Data Table: Predicted NOESY Correlations

Proton 1Proton 2Expected NOE
H-2 (dioxolane)H-4/H-5 (dioxolane)Strong
H-2 (dioxolane)H-6' (phenyl)Medium
H-4' (phenyl)H-5' (phenyl)Strong

High-Resolution Mass Spectrometry (HRMS)

Accurate Mass Determination for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion. This accuracy allows for the determination of the elemental composition of the molecule. For 2-(3-bromo-6-chloro-2-fluorophenyl)-1,3-dioxolane (C₉H₇BrClFO₂), the expected exact mass of the molecular ion [M]⁺ would be calculated based on the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁹F, ¹⁶O). This experimentally determined accurate mass would be compared to the theoretical mass to confirm the molecular formula.

Isotopic Pattern Analysis for Bromine and Chlorine Confirmation

A key feature in the mass spectrum of this compound would be the characteristic isotopic pattern of bromine and chlorine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. The presence of both a bromine and a chlorine atom in the molecule will result in a distinctive pattern of peaks for the molecular ion cluster: [M]⁺, [M+2]⁺, and [M+4]⁺, with relative intensities dictated by the natural abundances of these isotopes. This pattern serves as a definitive confirmation of the presence of one bromine and one chlorine atom.

Elucidation of Fragmentation Pathways and Proposed Mechanisms

The fragmentation of 2-(3-bromo-6-chloro-2-fluorophenyl)-1,3-dioxolane in the mass spectrometer would provide valuable structural information. Common fragmentation pathways for dioxolanes involve the cleavage of the dioxolane ring. Expected fragmentation could include:

Loss of the ethylene (B1197577) oxide moiety (C₂H₄O) to form a halophenyl-substituted cation.

Cleavage of the C-O bonds within the dioxolane ring.

Loss of halogen atoms (Br or Cl) from the aromatic ring.

Fragmentation of the aromatic ring itself under higher energy conditions.

By analyzing the m/z values of the fragment ions, the fragmentation pathways can be proposed, further corroborating the structure of the molecule.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.

For 2-(3-bromo-6-chloro-2-fluorophenyl)-1,3-dioxolane, the IR spectrum would be expected to show characteristic absorption bands for:

C-H stretching: Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. Aliphatic C-H stretching from the dioxolane ring would be observed in the 3000-2850 cm⁻¹ region.

C-O stretching: The C-O stretching vibrations of the acetal (B89532) group in the dioxolane ring are expected to produce strong bands in the 1200-1000 cm⁻¹ region.

C=C stretching: Aromatic C=C stretching vibrations will give rise to several bands in the 1600-1450 cm⁻¹ region.

C-X stretching: The C-Br, C-Cl, and C-F stretching vibrations would be found in the fingerprint region of the spectrum, typically below 800 cm⁻¹.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring vibrations.

Interactive Data Table: Predicted Vibrational Frequencies

Functional GroupExpected Wavenumber (cm⁻¹)Type of Vibration
Aromatic C-H3100-3000Stretching
Aliphatic C-H3000-2850Stretching
Aromatic C=C1600-1450Stretching
Acetal C-O1200-1000Stretching
C-F1350-1150Stretching
C-Cl850-550Stretching
C-Br690-515Stretching

Infrared (IR) Spectroscopy for Characteristic Functional Group Absorptions

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of bonds. For 2-(3-Bromo-6-chloro-2-fluorophenyl)-1,3-dioxolane, the IR spectrum would exhibit a series of characteristic absorption bands indicative of its unique structure.

The primary absorptions would arise from the substituted phenyl ring and the dioxolane ring. The C-H stretching vibrations of the aromatic ring are expected in the region of 3100-3000 cm⁻¹. The C=C stretching vibrations within the benzene ring typically appear as a series of sharp bands between 1600 and 1450 cm⁻¹. The substitution pattern on the phenyl ring influences the exact position and intensity of these bands.

The dioxolane ring has several characteristic vibrations. The C-H stretching of the methylene groups in the dioxolane ring would be observed between 2995 and 2885 cm⁻¹. The most prominent features of the dioxolane moiety are the strong C-O stretching absorptions, which are typically found in the 1200-1000 cm⁻¹ region. These bands are often complex due to the coupling of C-C and C-O vibrations.

The presence of halogen substituents also influences the spectrum. The C-F stretching vibration is expected to produce a strong band in the 1350-1150 cm⁻¹ range. The C-Cl stretching absorption typically appears in the 850-550 cm⁻¹ region, while the C-Br stretching vibration is found at lower wavenumbers, generally between 680 and 515 cm⁻¹.

Table 1: Predicted Infrared (IR) Spectroscopy Data for 2-(3-Bromo-6-chloro-2-fluorophenyl)-1,3-dioxolane

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3100-3000Medium
Aliphatic C-H Stretch (Dioxolane)2995-2885Medium
Aromatic C=C Stretch1600-1450Medium-Sharp
C-F Stretch1350-1150Strong
C-O Stretch (Dioxolane)1200-1000Strong
C-Cl Stretch850-550Medium-Strong
C-Br Stretch680-515Medium-Strong

Raman Spectroscopy for Complementary Vibrational Modes

Raman spectroscopy provides complementary information to IR spectroscopy. It relies on the inelastic scattering of monochromatic light, and the resulting spectral shifts correspond to the vibrational modes of the molecule. While IR activity depends on a change in the dipole moment, Raman activity depends on a change in the polarizability of the molecule.

For 2-(3-Bromo-6-chloro-2-fluorophenyl)-1,3-dioxolane, the symmetric vibrations and those of non-polar bonds will be more prominent in the Raman spectrum. The aromatic ring vibrations, particularly the ring breathing mode around 1000 cm⁻¹, are typically strong and sharp in Raman spectra. The C=C stretching vibrations of the phenyl ring will also be clearly visible.

The C-Cl and C-Br bonds are highly polarizable, and their stretching vibrations are expected to give rise to strong Raman signals. This can be particularly useful for confirming the presence of these halogens. The symmetric stretching of the C-O bonds in the dioxolane ring would also be Raman active.

Table 2: Predicted Raman Spectroscopy Data for 2-(3-Bromo-6-chloro-2-fluorophenyl)-1,3-dioxolane

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3100-3000Weak
Aliphatic C-H Stretch (Dioxolane)2995-2885Medium
Aromatic C=C Stretch1600-1450Strong
Aromatic Ring Breathing~1000Strong
C-Cl Stretch850-550Strong
C-Br Stretch680-515Strong

Reactivity and Derivatization Pathways of 2 3 Bromo 6 Chloro 2 Fluorophenyl 1,3 Dioxolane

Reactivity at the Aryl Halide Centers

The reactivity of the aryl halide bonds in palladium-catalyzed cross-coupling reactions is dictated by the bond dissociation energy, which generally follows the trend C-I > C-Br > C-Cl >> C-F. illinois.edu For 2-(3-bromo-6-chloro-2-fluorophenyl)-1,3-dioxolane, this predictable reactivity hierarchy enables chemoselective coupling. Reactions can be directed to occur preferentially at the more reactive carbon-bromine (C-Br) bond while leaving the more stable carbon-chlorine (C-Cl) bond intact. acs.org This selectivity is crucial for sequential derivatization, allowing for the introduction of different substituents at specific positions on the aromatic ring. The carbon-fluorine (C-F) bond is typically inert under these conditions.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The general catalytic cycle involves three key steps: oxidative addition of the aryl halide to a palladium(0) complex, transmetalation with an organometallic reagent, and reductive elimination to yield the final product and regenerate the palladium(0) catalyst. libretexts.orgnih.gov For the substrate , the initial oxidative addition step is expected to occur selectively at the C-Br bond.

The Suzuki-Miyaura coupling is a widely used reaction that forms C-C bonds by reacting an aryl halide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgmdpi.com Given the reactivity difference between the C-Br and C-Cl bonds, 2-(3-bromo-6-chloro-2-fluorophenyl)-1,3-dioxolane can be selectively coupled with various boronic acids at the bromine position. illinois.edu This allows for the synthesis of complex biaryl structures. mdpi.com

Typical conditions involve a palladium(0) source, often generated in situ from a palladium(II) precursor like palladium(II) acetate (B1210297), a phosphine ligand to stabilize the catalyst, and an inorganic base such as potassium carbonate. acs.org

Table 1: Predicted Suzuki-Miyaura Coupling of 2-(3-Bromo-6-chloro-2-fluorophenyl)-1,3-dioxolane

Boronic Acid/EsterCatalyst SystemBaseSolventExpected Product
Phenylboronic acidPd(OAc)₂, SPhosK₂CO₃Toluene (B28343)/H₂O2-(6-chloro-2-fluoro-[1,1'-biphenyl]-3-yl)-1,3-dioxolane
4-Methoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃DME/H₂O2-(6-chloro-2-fluoro-4'-methoxy-[1,1'-biphenyl]-3-yl)-1,3-dioxolane
Thiophene-2-boronic acidPdCl₂(dppf)Cs₂CO₃1,4-Dioxane2-(6-chloro-2-fluoro-3-(thiophen-2-yl)phenyl)-1,3-dioxolane

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, creating arylalkyne structures. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst, in the presence of an amine base. organic-chemistry.org For 2-(3-bromo-6-chloro-2-fluorophenyl)-1,3-dioxolane, the coupling is expected to occur selectively at the C-Br position. wikipedia.orgacs.org The resulting products are valuable intermediates in the synthesis of pharmaceuticals and organic materials. researchgate.net

The reaction conditions can be tuned to be copper-free, which can be advantageous in certain synthetic contexts to avoid potential side reactions like alkyne homocoupling. researchgate.net

Table 2: Predicted Sonogashira Coupling of 2-(3-Bromo-6-chloro-2-fluorophenyl)-1,3-dioxolane

Terminal AlkyneCatalyst SystemBaseSolventExpected Product
PhenylacetylenePd(PPh₃)₄, CuITriethylamineTHF2-(6-chloro-2-fluoro-3-(phenylethynyl)phenyl)-1,3-dioxolane
EthynyltrimethylsilanePdCl₂(PPh₃)₂, CuIDiisopropylamineToluene2-(6-chloro-2-fluoro-3-((trimethylsilyl)ethynyl)phenyl)-1,3-dioxolane
1-HeptynePd(OAc)₂, XPhosCs₂CO₃1,4-Dioxane2-(3-(hept-1-yn-1-yl)-6-chloro-2-fluorophenyl)-1,3-dioxolane

The Stille coupling reaction involves the palladium-catalyzed reaction of an organic halide with an organostannane (organotin) reagent to form a C-C bond. organic-chemistry.orglibretexts.org This reaction is highly versatile and tolerates a wide range of functional groups. organic-chemistry.org When applied to 2-(3-bromo-6-chloro-2-fluorophenyl)-1,3-dioxolane, the Stille coupling is expected to proceed selectively at the C-Br bond, leaving the C-Cl bond available for subsequent transformations. rsc.org

A significant drawback of the Stille reaction is the toxicity of the organotin reagents and byproducts, which can complicate purification. organic-chemistry.org However, its reliability often makes it a valuable synthetic tool. msu.edu

Table 3: Predicted Stille Coupling of 2-(3-Bromo-6-chloro-2-fluorophenyl)-1,3-dioxolane

Organotin ReagentCatalyst SystemAdditiveSolventExpected Product
Tributyl(vinyl)stannanePd(PPh₃)₄LiClTHF2-(6-chloro-2-fluoro-3-vinylphenyl)-1,3-dioxolane
Tributyl(phenyl)stannanePd₂(dba)₃, P(o-tol)₃-Toluene2-(6-chloro-2-fluoro-[1,1'-biphenyl]-3-yl)-1,3-dioxolane
Tributyl(2-furyl)stannanePd(OAc)₂, AsPh₃CuINMP2-(6-chloro-2-fluoro-3-(furan-2-yl)phenyl)-1,3-dioxolane

The Negishi coupling is a palladium- or nickel-catalyzed reaction that forms a C-C bond between an organic halide and an organozinc reagent. organic-chemistry.orgacs.org This reaction is known for its high reactivity and functional group tolerance. For polyhalogenated substrates like 2-(3-bromo-6-chloro-2-fluorophenyl)-1,3-dioxolane, the Negishi coupling can be performed with high chemoselectivity at the C-Br position. acs.orgnih.gov

Organozinc reagents are typically prepared in situ from the corresponding organic halide and activated zinc, often with the assistance of lithium chloride. acs.org The choice of ligand is critical to suppress side reactions and achieve high yields. organic-chemistry.orgnih.gov

Table 4: Predicted Negishi Coupling of 2-(3-Bromo-6-chloro-2-fluorophenyl)-1,3-dioxolane

Organozinc ReagentCatalyst SystemSolventExpected Product
Phenylzinc chloridePdCl₂(dppf)THF2-(6-chloro-2-fluoro-[1,1'-biphenyl]-3-yl)-1,3-dioxolane
Ethylzinc bromidePd(OAc)₂, SPhosTHF2-(3-ethyl-6-chloro-2-fluorophenyl)-1,3-dioxolane
Cyclohexylzinc chloridePd(OAc)₂, CPhosTHF/Toluene2-(6-chloro-3-cyclohexyl-2-fluorophenyl)-1,3-dioxolane

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org This reaction has become a cornerstone of modern organic synthesis due to its broad scope and applicability to the synthesis of aryl amines, which are prevalent in pharmaceuticals. wikipedia.orgacsgcipr.org

When 2-(3-bromo-6-chloro-2-fluorophenyl)-1,3-dioxolane is subjected to Buchwald-Hartwig conditions, amination is expected to occur selectively at the C-Br bond. The reaction requires a palladium catalyst, a suitable phosphine ligand, and a strong, non-nucleophilic base like sodium tert-butoxide. libretexts.org

Table 5: Predicted Buchwald-Hartwig Amination of 2-(3-Bromo-6-chloro-2-fluorophenyl)-1,3-dioxolane

AmineCatalyst SystemBaseSolventExpected Product
MorpholinePd₂(dba)₃, BINAPNaO t-BuToluene4-(3-chloro-2-fluoro-5-(1,3-dioxolan-2-yl)phenyl)morpholine
AnilinePd(OAc)₂, XPhosCs₂CO₃1,4-Dioxane3-chloro-2-fluoro-5-(1,3-dioxolan-2-yl)-N-phenylaniline
BenzylaminePd(OAc)₂, RuPhosK₃PO₄TolueneN-benzyl-3-chloro-2-fluoro-5-(1,3-dioxolan-2-yl)aniline

Directed Ortho-Metalation (DoM) and Subsequent Electrophilic Quenching

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic C-H bonds. organic-chemistry.orgunblog.fr The reaction employs an organolithium reagent that is directed to a specific ortho position by a coordinating functional group, known as a Directed Metalation Group (DMG). organic-chemistry.orgwikipedia.org For 2-(3-Bromo-6-chloro-2-fluorophenyl)-1,3-dioxolane, the 1,3-dioxolane (B20135) group can potentially act as a DMG. However, both positions ortho to the dioxolane (C2 and C6) are already substituted with halogen atoms.

Consequently, a classical DoM reaction involving C-H bond deprotonation at these sites is not feasible. Instead, the most acidic proton on the aromatic ring is at the C5 position. The acidity of this proton is significantly enhanced by the cumulative electron-withdrawing effects of the adjacent chloro group at C6 and the fluoro group at C2. Therefore, treatment with a strong lithium amide base, such as lithium tetramethylpiperidide (LTMP), can selectively deprotonate the C5 position. The resulting aryllithium intermediate is a versatile nucleophile that can be trapped with a wide range of electrophiles to introduce new functional groups at this position.

Table 1: Potential Electrophilic Quenching Reactions of the C5-Lithiated Intermediate
ElectrophileReagent ExampleResulting Functional Group at C5
Aldehydes/KetonesBenzaldehyde (B42025), AcetoneHydroxyalkyl
Carbon DioxideCO₂ (gas or solid)Carboxylic Acid (-COOH)
Alkyl HalidesMethyl Iodide (CH₃I)Alkyl (e.g., -CH₃)
DisulfidesDimethyl disulfide (CH₃SSCH₃)Thioether (-SCH₃)
Silyl HalidesTrimethylsilyl chloride ((CH₃)₃SiCl)Silyl (-Si(CH₃)₃)
BoratesTrimethyl borate (B(OCH₃)₃)Boronic Acid (-B(OH)₂) (after hydrolysis)

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly when the aromatic ring is activated by electron-withdrawing groups. wikipedia.orgopenstax.org The presence of three halogen substituents (F, Cl, Br) renders the phenyl ring of 2-(3-bromo-6-chloro-2-fluorophenyl)-1,3-dioxolane electron-deficient and thus susceptible to nucleophilic attack. The reaction proceeds via an addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org

The regioselectivity of the substitution is determined by the position of the leaving group and the ability of the remaining substituents to stabilize the negative charge of the Meisenheimer complex. openstax.org In this molecule, substitution could potentially occur at the carbon atoms bearing the fluorine, chlorine, or bromine.

Displacement of Chloride (at C6): The chlorine atom is a viable leaving group. Nucleophilic attack at this position would be stabilized by the ortho-dioxolane group and the para-bromo substituent through resonance and inductive effects.

Displacement of Fluoride (at C2): While typically a poor leaving group in SN1/SN2 reactions, fluoride is often the best leaving group in SNAr. The extreme electronegativity of fluorine makes the attached carbon highly electrophilic, favoring the initial nucleophilic attack, which is often the rate-determining step. chemistrysteps.com The resulting Meisenheimer complex is stabilized by the ortho-dioxolane and ortho-bromo groups.

The choice of nucleophile and reaction conditions can influence the outcome. Strong nucleophiles are generally required for this transformation.

Table 2: Common Nucleophiles for SNAr Reactions
NucleophileReagent ExampleProduct Class
AlkoxideSodium Methoxide (B1231860) (NaOCH₃)Aryl Ether
HydroxideSodium Hydroxide (NaOH)Phenol
AmineAmmonia (NH₃), PiperidineAniline Derivative
ThiolateSodium Thiophenoxide (NaSPh)Aryl Thioether
CyanideSodium Cyanide (NaCN)Benzonitrile Derivative

Chemoselective Functionalization of Multiple Halogen Substituents

The presence of three different halogens on the aromatic ring allows for chemoselective functionalization, primarily through transition-metal-catalyzed cross-coupling reactions. The reactivity of carbon-halogen bonds in these reactions typically follows the order C-I > C-Br > C-Cl >> C-F. This predictable reactivity hierarchy enables the selective modification of one halogen while leaving the others untouched.

For 2-(3-bromo-6-chloro-2-fluorophenyl)-1,3-dioxolane, the carbon-bromine bond at the C3 position is the most reactive site for oxidative addition to a low-valent transition metal catalyst, such as palladium(0). This allows for selective Suzuki-Miyaura, Stille, Heck, or Sonogashira coupling reactions at the C3 position. Under carefully controlled conditions, the more robust C-Cl and C-F bonds remain intact, providing a powerful method for introducing molecular complexity in a stepwise manner.

Table 3: Chemoselective Cross-Coupling Reactions at the C-Br Bond
Reaction TypeCoupling PartnerCatalyst System (Typical)Group Introduced at C3
Suzuki-MiyauraArylboronic acid (Ar-B(OH)₂)Pd(PPh₃)₄, Na₂CO₃Aryl group (e.g., Phenyl)
StilleOrganostannane (R-SnBu₃)Pd(PPh₃)₄, LiClAlkyl, Alkenyl, or Aryl group
HeckAlkene (e.g., Styrene)Pd(OAc)₂, P(o-tol)₃, Et₃NAlkenyl group
SonogashiraTerminal Alkyne (R-C≡CH)PdCl₂(PPh₃)₂, CuI, Et₃NAlkynyl group
Buchwald-HartwigAmine (R₂NH)Pd₂(dba)₃, BINAP, NaOtBuAmino group (-NR₂)

Transformations Involving the 1,3-Dioxolane Protecting Group

The 1,3-dioxolane ring is a cyclic acetal (B89532) that serves as a common protecting group for aldehydes and ketones due to its stability under basic, reductive, and oxidative conditions. thieme-connect.denih.gov However, it is sensitive to acidic conditions, which allows for its selective removal to regenerate the original carbonyl functionality.

Acid-Catalyzed Hydrolysis Mechanisms

The mechanism for the acid-catalyzed hydrolysis of a 1,3-dioxolane involves several equilibrium steps. nih.govgla.ac.uk

Protonation: A lone pair on one of the dioxolane oxygen atoms is protonated by an acid catalyst, making it a better leaving group.

Ring Opening: The C-O bond of the protonated oxygen cleaves, and the resulting positive charge is stabilized by the adjacent oxygen atom, forming a resonance-stabilized oxocarbenium ion. This ring-opening is typically the rate-determining step.

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxocarbenium ion.

Deprotonation: The newly added water molecule is deprotonated to form a neutral hemiacetal intermediate.

Second Protonation: The hydroxyl group of the ethylene (B1197577) glycol moiety is protonated.

Elimination: The protonated hydroxyl group leaves as a neutral ethylene glycol molecule, and the carbonyl double bond is reformed, yielding a protonated aldehyde.

Final Deprotonation: The protonated aldehyde is deprotonated by a base (e.g., water) to regenerate the acid catalyst and provide the final aldehyde product.

Potential for Ring-Opening Reactions with Nucleophiles

The 1,3-dioxolane ring is an acetal, which generally serves as a protecting group for aldehydes and ketones due to its stability under neutral and basic conditions. However, this stability can be overcome in the presence of acid catalysts, leading to ring-opening via hydrolysis to regenerate the parent aldehyde and ethylene glycol.

The mechanism for the acid-catalyzed hydrolysis of 2-(3-Bromo-6-chloro-2-fluorophenyl)-1,3-dioxolane is expected to proceed through protonation of one of the dioxolane oxygen atoms, followed by cleavage of a carbon-oxygen bond to form a resonance-stabilized carbocation (an oxocarbenium ion) centered on the benzylic carbon. The presence of three halogen substituents on the phenyl ring—fluorine, chlorine, and bromine—exerts a strong collective electron-withdrawing effect. This effect is anticipated to destabilize the positive charge on the benzylic carbocation intermediate, thereby slowing down the rate of hydrolysis compared to an unsubstituted 2-phenyl-1,3-dioxolane.

The reaction is initiated by the attack of a nucleophile, typically water in the case of hydrolysis, on the carbocation, leading to a hemiacetal intermediate. Subsequent proton transfer and elimination of ethylene glycol yield the corresponding 3-bromo-6-chloro-2-fluorobenzaldehyde (B582021). Lewis acids can also mediate this transformation, often under milder conditions than Brønsted acids. wikipedia.orgiitk.ac.in

The potential for ring-opening with other nucleophiles exists, particularly under conditions that promote the formation of the oxocarbenium ion. Strong nucleophiles could potentially intercept this intermediate.

Table 1: Predicted Relative Rates of Acid-Catalyzed Hydrolysis for 2-(3-Bromo-6-chloro-2-fluorophenyl)-1,3-dioxolane.
Catalyst SystemPredicted Relative RateRationale
Dilute HCl (aq)SlowRequires protonation to initiate the reaction; the electron-withdrawing groups on the aromatic ring destabilize the carbocation intermediate.
Trifluoroacetic Acid (TFA)ModerateA stronger acid than HCl, leading to more efficient protonation and a faster reaction rate.
BF₃·OEt₂ in CH₂Cl₂Moderate to FastLewis acid coordinates with the dioxolane oxygen, facilitating ring-opening under aprotic conditions.
Trimethylsilyl Iodide (TMSI)FastActs as a potent Lewis acid and provides a nucleophilic iodide to facilitate rapid cleavage of the acetal.

Investigation of Halogen Dance Rearrangements

The presence of multiple halogen atoms on the aromatic ring, particularly a bromine atom, makes 2-(3-Bromo-6-chloro-2-fluorophenyl)-1,3-dioxolane a prime candidate for the halogen dance rearrangement. wikipedia.org This reaction, typically catalyzed by strong, non-nucleophilic bases such as lithium amides (e.g., lithium diisopropylamide, LDA), involves the migration of a halogen atom (usually bromine or iodine) from its original position to another position on the aromatic ring. wikipedia.orgclockss.org The driving force for this isomerization is the formation of a more stable aryl anion intermediate. wikipedia.org

In this specific molecule, treatment with a strong base could deprotonate one of the two available aromatic C-H positions. The resulting aryl anion could then induce the migration of the bromine atom. Given the known migratory aptitude in halogen dance reactions (I > Br >> Cl, F), the bromine atom is the most likely to "dance". clockss.org The fluorine and chlorine atoms are generally not labile under these conditions and would act as directing groups. clockss.orgresearchgate.net

Table 2: Potential Isomeric Products from Halogen Dance Rearrangement.
Starting MaterialPotential Product(s) after Rearrangement and QuenchingPlausible Intermediate
2-(3-Bromo-6-chloro-2-fluorophenyl)-1,3-dioxolane2-(4-Bromo-6-chloro-2-fluorophenyl)-1,3-dioxolaneLithiation at C5, followed by 1,2-migration of bromine from C3 to C4.
2-(5-Bromo-6-chloro-2-fluorophenyl)-1,3-dioxolaneLithiation at C4, followed by 1,2-migration of bromine from C3 to C5.

Selective Functionalization of Aromatic C-H Bonds

Modern synthetic chemistry offers powerful tools for the direct functionalization of C-H bonds, which can streamline synthetic routes by avoiding the need for pre-functionalized starting materials. youtube.comyoutube.com The aromatic ring of 2-(3-Bromo-6-chloro-2-fluorophenyl)-1,3-dioxolane possesses two C-H bonds at the C4 and C5 positions, which are potential targets for such reactions.

One of the most established methods for regioselective C-H functionalization is directed ortho-metalation (DoM). wikipedia.orgorganic-chemistry.org In this process, a directing metalation group (DMG) coordinates to an organolithium base, directing deprotonation to the adjacent ortho position. wikipedia.orgnih.gov While the dioxolane group is not a classical strong DMG, the Lewis basic oxygen atoms could potentially direct lithiation to the C-H bond at the C5 position (ortho to the dioxolane-bearing carbon). The resulting aryl lithium intermediate can then be trapped with a wide range of electrophiles to introduce new functional groups.

Alternatively, transition metal-catalyzed C-H activation, particularly with palladium, has emerged as a versatile strategy for arene functionalization. nih.govacs.org These reactions can be directed by a coordinating group or, in some cases, proceed with innate regioselectivity based on the electronic and steric properties of the substrate. For the target molecule, palladium-catalyzed reactions could potentially introduce new aryl, alkyl, or heteroatom groups at the C4 or C5 positions. The development of specific ligands can influence the regioselectivity of these transformations. acs.orgspringernature.com

Table 3: Hypothetical Products from Selective C-H Functionalization Reactions.
Reaction TypeReagentsPotential ProductTargeted Position
Directed ortho-Metalation (DoM)1. s-BuLi, TMEDA 2. Electrophile (e.g., Me₃SiCl)2-(3-Bromo-6-chloro-2-fluoro-5-(trimethylsilyl)phenyl)-1,3-dioxolaneC5
Palladium-Catalyzed C-H ArylationAr-I, Pd(OAc)₂, Ligand2-(4-Aryl-3-bromo-6-chloro-2-fluorophenyl)-1,3-dioxolaneC4
Palladium-Catalyzed C-H FluorinationSelectfluor, Pd(OAc)₂, Ligand2-(3-Bromo-6-chloro-2,4-difluorophenyl)-1,3-dioxolaneC4
Rhodium-Catalyzed C-H AminationDioxazolone, [RhCp*Cl₂]₂2-(4-Amino-3-bromo-6-chloro-2-fluorophenyl)-1,3-dioxolaneC4

Exploration of Intramolecular Cyclization Pathways

The polyhalogenated nature of 2-(3-Bromo-6-chloro-2-fluorophenyl)-1,3-dioxolane makes it an excellent precursor for constructing complex heterocyclic systems via intramolecular cyclization reactions. These pathways typically require initial functionalization to install reactive groups that can subsequently react with another part of the molecule.

A plausible strategy involves the transformation of the bromine atom, which is often the most reactive of the halogens in cross-coupling reactions. For instance, a copper-catalyzed Ullmann condensation or a palladium-catalyzed Buchwald-Hartwig amination could be used to replace the bromine atom with an O- or N-nucleophile, respectively. wikipedia.orgorganic-chemistry.orgnih.gov If the introduced nucleophile contains an ortho-disposed functional group, subsequent intramolecular cyclization can lead to the formation of fused ring systems.

For example, coupling the parent compound with a 2-halophenol would yield a diaryl ether. This intermediate, upon removal of the dioxolane protecting group to reveal the aldehyde, could undergo an intramolecular reaction to form a dibenzofuran scaffold, a common motif in biologically active molecules. organic-chemistry.orgrsc.org Similarly, coupling with a 2-haloaniline could pave the way for the synthesis of carbazole or acridone derivatives. These strategies highlight the potential of using the title compound as a building block for more complex molecular architectures.

Table 4: Potential Intramolecular Cyclization Pathways from Derivatives.
Initial Derivatization StepIntermediateCyclization StrategyFinal Heterocyclic Product Core
Ullmann coupling with 2-iodophenol2-(6-Chloro-2-fluoro-3-(2-hydroxyphenoxy)phenyl)-1,3-dioxolaneAcid hydrolysis of dioxolane followed by Pd-catalyzed C-H activation/cyclizationDibenzofuran
Buchwald-Hartwig amination with 2-bromoanilineN-(2-Bromophenyl)-3-(2-(1,3-dioxolan-2-yl)-4-chloro-2-fluorophenyl)anilineIntramolecular Pd-catalyzed C-N bond formationCarbazole
Suzuki coupling with 2-formylphenylboronic acid2'-(2-(1,3-Dioxolan-2-yl)-4-chloro-2-fluorophenyl)-[1,1'-biphenyl]-2-carbaldehydeAcid-catalyzed Pictet-Spengler type reaction after dioxolane hydrolysisFluorenone

Computational and Theoretical Investigations of 2 3 Bromo 6 Chloro 2 Fluorophenyl 1,3 Dioxolane

Quantum Chemical Calculations of Electronic Structure

Density Functional Theory (DFT) Studies for Ground State Geometry and Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the condensed phases. DFT calculations are instrumental in determining the ground state geometry of a molecule, which corresponds to the lowest energy arrangement of its atoms. This optimization process provides crucial data on bond lengths, bond angles, and dihedral angles, offering a three-dimensional representation of the molecule.

For a molecule like 2-(3-Bromo-6-chloro-2-fluorophenyl)-1,3-dioxolane, a DFT study, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-31G*), would be necessary to predict its structural parameters. The resulting data would reveal the spatial orientation of the substituted phenyl ring relative to the dioxolane ring and the precise positioning of the bromine, chlorine, and fluorine atoms.

Table 1: Hypothetical Optimized Geometrical Parameters for 2-(3-Bromo-6-chloro-2-fluorophenyl)-1,3-dioxolane (Calculated at the B3LYP/6-31G Level)*

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-BrData not availableData not availableData not available
C-ClData not availableData not availableData not available
C-FData not availableData not availableData not available
O-C-O (dioxolane)Data not availableData not availableData not available

Note: Specific computational data for this molecule is not publicly available. The table serves as a template for how such data would be presented.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO indicates its ability to accept electrons (electrophilicity). taylorandfrancis.comyoutube.comyoutube.com The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity.

A smaller HOMO-LUMO gap suggests that the molecule is more likely to be reactive, as less energy is required to excite an electron from the HOMO to the LUMO. For 2-(3-Bromo-6-chloro-2-fluorophenyl)-1,3-dioxolane, the electron-withdrawing nature of the halogen substituents would be expected to influence the energies of these frontier orbitals significantly.

Table 2: Hypothetical Frontier Molecular Orbital Energies for 2-(3-Bromo-6-chloro-2-fluorophenyl)-1,3-dioxolane

Molecular OrbitalEnergy (eV)
HOMOData not available
LUMOData not available
HOMO-LUMO GapData not available

Note: Specific computational data for this molecule is not publicly available. The table serves as a template for how such data would be presented.

Electrostatic Potential Surface (EPS) Mapping

The Electrostatic Potential Surface (EPS) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive behavior. youtube.com The EPS map is generated by calculating the electrostatic potential at the van der Waals surface of the molecule. Different colors are used to represent regions of varying electrostatic potential: red typically indicates electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue signifies electron-poor regions (positive potential), which are prone to nucleophilic attack. researchgate.net

For 2-(3-Bromo-6-chloro-2-fluorophenyl)-1,3-dioxolane, an EPS map would likely show negative potential around the oxygen atoms of the dioxolane ring and the halogen atoms due to their high electronegativity. Conversely, the hydrogen atoms and the carbon atom attached to the halogens might exhibit a more positive potential. This visualization helps in understanding intermolecular interactions and predicting the sites of chemical reactions.

Prediction and Validation of Spectroscopic Parameters

Computational NMR Chemical Shift and Coupling Constant Prediction

Computational methods, particularly DFT, have become increasingly reliable for predicting Nuclear Magnetic Resonance (NMR) parameters such as chemical shifts and coupling constants. escholarship.orgworktribe.comconicet.gov.ar These calculations provide theoretical spectra that can be compared with experimental data to aid in structure elucidation and confirmation. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for calculating NMR shielding tensors, which are then converted to chemical shifts.

For 2-(3-Bromo-6-chloro-2-fluorophenyl)-1,3-dioxolane, theoretical predictions of ¹H and ¹³C NMR chemical shifts would be invaluable for assigning the signals in an experimental spectrum to specific atoms within the molecule. The complex substitution pattern on the phenyl ring would lead to distinct chemical shifts for each aromatic proton and carbon.

Table 3: Hypothetical Predicted ¹³C and ¹H NMR Chemical Shifts (δ, ppm) for 2-(3-Bromo-6-chloro-2-fluorophenyl)-1,3-dioxolane

AtomPredicted ¹³C Chemical Shift (ppm)AtomPredicted ¹H Chemical Shift (ppm)
C-BrData not availableAromatic-HData not available
C-ClData not availableDioxolane-HData not available
C-FData not available
Dioxolane-CData not available

Note: Specific computational data for this molecule is not publicly available. The table serves as a template for how such data would be presented.

Simulation of Vibrational (IR and Raman) Spectra

Computational chemistry allows for the simulation of infrared (IR) and Raman spectra, which arise from the vibrational modes of a molecule. cardiff.ac.uk By calculating the harmonic vibrational frequencies using methods like DFT, a theoretical spectrum can be generated. These calculated frequencies are often scaled to better match experimental values. The simulated spectra can aid in the assignment of experimental vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes. scifiniti.com

For 2-(3-Bromo-6-chloro-2-fluorophenyl)-1,3-dioxolane, a simulated vibrational analysis would predict the characteristic frequencies for the C-Br, C-Cl, and C-F stretching modes, as well as the vibrations associated with the phenyl and dioxolane rings. This information would be crucial for interpreting experimental IR and Raman spectra.

Table 4: Hypothetical Calculated Vibrational Frequencies (cm⁻¹) and Assignments for 2-(3-Bromo-6-chloro-2-fluorophenyl)-1,3-dioxolane

Vibrational ModeCalculated Frequency (cm⁻¹)
C-H stretch (aromatic)Data not available
C-H stretch (aliphatic)Data not available
C-O stretch (dioxolane)Data not available
C-F stretchData not available
C-Cl stretchData not available
C-Br stretchData not available

Note: Specific computational data for this molecule is not publicly available. The table serves as a template for how such data would be presented.

Electronic Absorption Spectra Prediction

The theoretical prediction of electronic absorption spectra provides valuable insights into the electronic structure and transitions of a molecule. For 2-(3-Bromo-6-chloro-2-fluorophenyl)-1,3-dioxolane, Time-Dependent Density Functional Theory (TD-DFT) is a commonly employed computational method to simulate the UV-Vis spectrum. nih.govresearchgate.net This approach calculates the excitation energies, oscillator strengths, and corresponding wavelengths of electronic transitions between molecular orbitals.

The electronic transitions in this molecule are expected to be primarily of the π → π* and n → π* type, localized on the substituted phenyl ring. The presence of halogen atoms (Bromo, Chloro, Fluoro) with their lone pairs of electrons (n orbitals) and the aromatic π system gives rise to these characteristic transitions. The dioxolane ring, being saturated, is not expected to contribute significantly to the absorption in the near-UV and visible regions.

A hypothetical TD-DFT calculation, using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), could yield the following predicted spectral data in a solvent like ethanol:

Table 1: Predicted Electronic Absorption Spectra Data for 2-(3-Bromo-6-chloro-2-fluorophenyl)-1,3-dioxolane

Transition Wavelength (λmax, nm) Excitation Energy (eV) Oscillator Strength (f)
S0 → S1 285 4.35 0.015
S0 → S2 260 4.77 0.120
S0 → S3 220 5.63 0.450

These hypothetical data suggest that the lowest energy transition (S0 → S1) is a weak n → π* transition, while the subsequent, more intense absorptions are characteristic of π → π* transitions within the aromatic ring. The substitution pattern on the phenyl ring influences the precise energies and intensities of these transitions.

Conformational Analysis and Energy Landscapes

Identification of Stable Conformers

The conformational flexibility of this molecule arises from two main sources: the puckering of the 1,3-dioxolane (B20135) ring and the rotation around the single bond connecting the phenyl ring to the dioxolane ring. The 1,3-dioxolane ring typically adopts non-planar conformations to relieve ring strain, most commonly the "envelope" and "twist" (or "half-chair") forms. acs.orgdatapdf.com

Furthermore, rotation around the C-C bond between the aromatic ring and the dioxolane moiety gives rise to different rotational isomers (rotamers). The relative orientation of the bulky bromo and chloro substituents with respect to the dioxolane ring will significantly influence the stability of these rotamers due to steric hindrance.

A systematic conformational search using molecular mechanics or quantum chemical methods would likely identify several low-energy conformers. The relative energies of these conformers determine their population at a given temperature.

Table 2: Hypothetical Relative Energies of Stable Conformers

Conformer Dioxolane Ring Pucker Phenyl Ring Orientation (Dihedral Angle) Relative Energy (kcal/mol)
I Envelope ~30° 0.00
II Twist ~35° 0.45
III Envelope ~150° 1.20
IV Twist ~145° 1.65

In this hypothetical scenario, Conformer I represents the global minimum on the potential energy surface, suggesting a specific pucker of the dioxolane ring and a preferred orientation of the substituted phenyl group to minimize steric interactions.

Calculation of Conformational Energy Barriers

The transition between different stable conformers is not instantaneous and requires surmounting an energy barrier. These barriers can be calculated by identifying the transition state structures that connect the conformers on the potential energy surface. researchgate.net The height of this barrier, or activation energy, determines the rate of interconversion.

For the 1,3-dioxolane ring, the barrier to pseudorotation (the process through which it changes its pucker) is generally low. The barrier to rotation around the phenyl-dioxolane bond will likely be more significant due to the movement of the bulky halogen substituents past the dioxolane ring.

Table 3: Hypothetical Conformational Energy Barriers

Interconversion Energy Barrier (kcal/mol)
Conformer I ↔ Conformer II 2.5
Conformer I ↔ Conformer III 5.8

A higher energy barrier, as postulated for the I ↔ III interconversion, would indicate a slower rate of rotation around the C-C bond, potentially allowing for the distinct conformers to be observed under certain conditions.

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the characterization of transient species like transition states that are difficult to observe experimentally. wikipedia.orglibretexts.org For a molecule like 2-(3-Bromo-6-chloro-2-fluorophenyl)-1,3-dioxolane, a key transformation of interest is nucleophilic aromatic substitution (SNAr), where a nucleophile replaces one of the halogen atoms on the aromatic ring. acs.org

Transition State Characterization for Key Transformations

In a computational study of an SNAr reaction, the transition state represents the highest energy point along the reaction coordinate. It is characterized by a unique geometry where bonds are partially broken and formed. A key feature of a computationally located transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate leading from reactant to product. wikipedia.org

For the substitution of, for instance, the chloro group by a methoxide (B1231860) nucleophile, the transition state would involve the formation of a Meisenheimer complex, a negatively charged intermediate.

Table 4: Hypothetical Transition State Parameters for SNAr of Chlorine with Methoxide

Parameter Value
Imaginary Frequency -350 cm⁻¹
C-Cl bond length 2.15 Å
C-O (methoxide) bond length 1.80 Å
C-Br bond length 1.90 Å

These hypothetical values illustrate the elongated C-Cl bond, indicating it is in the process of breaking, and the partially formed C-O bond.

Energetics of Reaction Pathways

Table 5: Hypothetical Energetics for SNAr Reaction Pathway (kcal/mol)

Species Relative Energy
Reactants (Substrate + Methoxide) 0.0
Transition State +18.5
Intermediate (Meisenheimer Complex) -5.2
Products (Substituted Product + Cl⁻) -12.0

This hypothetical energy profile suggests that the reaction is exothermic and proceeds through a stable intermediate. The activation energy of 18.5 kcal/mol indicates a moderately facile reaction under appropriate conditions. Such computational insights are crucial for understanding reaction feasibility and selectivity.

Solvation Effects on Reactivity

The reactivity of a chemical compound can be significantly influenced by the solvent in which a reaction is carried out. Theoretical and computational studies focusing on the solvation effects on molecules structurally related to 2-(3-bromo-6-chloro-2-fluorophenyl)-1,3-dioxolane provide valuable insights into how the surrounding medium can alter reaction pathways and kinetics. While direct computational studies on the solvation of 2-(3-bromo-6-chloro-2-fluorophenyl)-1,3-dioxolane are not extensively available, analogies can be drawn from research on similar halogenated aromatic and dioxolane-containing compounds.

The polarity of the solvent is a critical factor in determining its effect on reactivity. For instance, studies on halogenated pyridines have shown that while molecular parameters are only slightly affected by changes in solvent polarity, properties like vibration frequencies and chemical reactivity can be significantly impacted. researchgate.net This suggests that for a molecule like 2-(3-bromo-6-chloro-2-fluorophenyl)-1,3-dioxolane, the choice of solvent could play a crucial role in its chemical transformations.

Computational models, such as those based on Density Functional Theory (DFT), are instrumental in predicting how solvents influence molecular properties. These models can calculate parameters like HOMO-LUMO energy gaps, which are indicative of a molecule's reactivity, in various solvent environments. researchgate.netasianresassoc.org For example, the HOMO-LUMO energy gap of a related compound, 3-Chloro-2,6-difluoropyridin-4-amine, was found to differ in the gas phase compared to polar and nonpolar solvents, indicating a change in stability and reactivity. asianresassoc.org It is plausible that similar effects would be observed for 2-(3-bromo-6-chloro-2-fluorophenyl)-1,3-dioxolane.

The nature of the solvent can also influence the stereochemical outcome of reactions involving dioxolane rings. mdpi.com For reactions proceeding through charged intermediates, polar solvents can stabilize these species, thereby affecting the reaction rate and the stereoselectivity of product formation. The presence of multiple halogen atoms (bromine, chlorine, and fluorine) on the phenyl ring of the target compound adds another layer of complexity, as these atoms can engage in halogen bonding and other non-covalent interactions with solvent molecules, further modulating reactivity.

Illustrative data from computational studies on analogous compounds can provide a qualitative understanding of potential solvation effects on 2-(3-bromo-6-chloro-2-fluorophenyl)-1,3-dioxolane. The following tables present hypothetical data based on trends observed in related systems.

Table 1: Hypothetical HOMO-LUMO Energy Gaps of 2-(3-Bromo-6-chloro-2-fluorophenyl)-1,3-dioxolane in Various Solvents

SolventDielectric Constant (ε)HOMO (eV)LUMO (eV)Energy Gap (eV)
Gas Phase1-6.5-0.85.7
Toluene (B28343)2.4-6.4-0.95.5
Chloroform4.8-6.3-1.05.3
Ethanol24.5-6.1-1.24.9
Water80.1-6.0-1.34.7

Note: This data is illustrative and intended to show a potential trend of decreasing energy gap with increasing solvent polarity, which generally correlates with increased reactivity.

Table 2: Hypothetical Relative Reaction Rate Constants for a Nucleophilic Substitution Reaction of 2-(3-Bromo-6-chloro-2-fluorophenyl)-1,3-dioxolane

SolventRelative Rate Constant (k_rel)
Cyclohexane1
Dichloromethane (B109758)15
Acetone250
Acetonitrile (B52724)1000
Dimethyl Sulfoxide (DMSO)5000

Note: This data is hypothetical and illustrates the expected trend of increasing reaction rate for a reaction proceeding through a polar transition state or intermediate as the solvent polarity increases.

Utility As a Synthetic Intermediate and Building Block in Advanced Organic Synthesis

Application in the Synthesis of Complex Natural Products

While direct application of 2-(3-Bromo-6-chloro-2-fluorophenyl)-1,3-dioxolane in the total synthesis of specific natural products is not extensively documented, its structural motifs are present in various classes of bioactive compounds. The 1,3-dioxolane (B20135) ring is a common feature in many natural products and serves as a key stereocontrolling element or a protecting group during synthetic sequences. nih.govresearchgate.net Polyhalogenated aromatic moieties are also found in marine natural products and other metabolites, often contributing to their biological activity.

The potential utility of this compound in natural product synthesis lies in its ability to act as a versatile precursor to highly functionalized aromatic fragments. For instance, the bromine atom can be selectively replaced via Suzuki, Stille, or other palladium-catalyzed cross-coupling reactions to introduce complex carbon skeletons. Subsequent manipulation of the chlorine and fluorine atoms, followed by deprotection of the dioxolane to reveal the aldehyde, would provide a key intermediate for elaboration into the final natural product. This stepwise functionalization is a critical strategy in the convergent synthesis of complex molecules. nih.gov

Role in the Preparation of Designed Molecular Scaffolds

Designed molecular scaffolds are fundamental components in various fields, including medicinal chemistry, materials science, and supramolecular chemistry. Polyhalogenated aromatic compounds are pivotal in the construction of these scaffolds due to their capacity to undergo site-selective functionalization, leading to precisely defined three-dimensional structures. nih.govacs.org

The subject compound, with its distinct halogen atoms, is an ideal candidate for the programmed synthesis of complex molecular scaffolds. The differential reactivity of the C-Br, C-Cl, and C-F bonds towards cross-coupling and other substitution reactions allows for a hierarchical approach to scaffold construction. For example, the more reactive C-Br bond can be addressed first, followed by transformations at the C-Cl position, while the less reactive C-F bond can be retained or modified under more forcing conditions. This controlled, stepwise elaboration is essential for building up molecular complexity in a predictable manner. The protected aldehyde can then be used as a handle for further diversification of the scaffold.

Reaction TypeHalogen ReactivityPotential Application in Scaffolding
Suzuki CouplingBr > Cl >> FIntroduction of aryl or vinyl groups
Stille CouplingBr > Cl >> FFormation of carbon-carbon bonds with organostannanes
Sonogashira CouplingBr > Cl >> FIntroduction of alkyne functionalities
Buchwald-Hartwig AminationBr > ClFormation of carbon-nitrogen bonds
Nucleophilic Aromatic SubstitutionF (with electron-withdrawing groups)Introduction of heteroatom nucleophiles

Precursor for the Development of Novel Heterocyclic Systems

Heterocyclic compounds are of immense importance in medicinal chemistry and drug discovery. The synthesis of novel heterocyclic systems often relies on the availability of highly functionalized starting materials. Polyhalogenated aromatics serve as key precursors for the construction of a wide variety of heterocyclic rings. nih.govsemanticscholar.org

2-(3-Bromo-6-chloro-2-fluorophenyl)-1,3-dioxolane can be envisioned as a versatile starting material for the synthesis of novel heterocycles. The aldehyde, unmasked from the dioxolane protecting group, can participate in a plethora of cyclization reactions. For instance, condensation with hydrazines, hydroxylamines, or amidines can lead to the formation of pyrazoles, isoxazoles, and pyrimidines, respectively. Furthermore, the halogen substituents on the aromatic ring can be utilized to direct intramolecular cyclizations or to serve as handles for post-cyclization modifications, thereby expanding the diversity of the accessible heterocyclic library.

Examples of Potential Heterocyclic Syntheses:

Benzofurans: Intramolecular cyclization following a Sonogashira coupling at the bromine position.

Quinolines: Condensation of the deprotected aldehyde with anilines followed by cyclization.

Benzothiazoles: Reaction of the deprotected aldehyde with 2-aminothiophenols.

Strategic Intermediate in the Synthesis of Material Science Precursors

The unique electronic and photophysical properties of polyhalogenated aromatic compounds make them attractive building blocks for functional organic materials. These materials find applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). researchgate.net

The title compound can serve as a precursor to monomers for the synthesis of high-performance polymers. The di-functional nature of the molecule (after conversion of the halogens to other reactive groups) allows it to be incorporated into polymer backbones through various polymerization techniques, such as Suzuki polycondensation. The presence of the fluorine atom can impart desirable properties to the resulting polymers, including high thermal stability, chemical resistance, and specific electronic characteristics. google.comnih.gov

Polymerization MethodFunctional Group RequirementPotential Polymer Properties
Suzuki PolycondensationBoronic acids/esters and halidesHigh thermal stability, tunable electronic properties
Stille PolycondensationOrganostannanes and halidesProcessability, good film-forming properties
Heck PolycondensationAlkenes and halidesConjugated polymers for electronic applications

In addition to polymers, polyhalogenated aromatics are used in the synthesis of small molecules for organic electronics. The strategic introduction of different substituents via cross-coupling reactions on the polyhalogenated ring of 2-(3-Bromo-6-chloro-2-fluorophenyl)-1,3-dioxolane can be used to fine-tune the electronic properties of the resulting molecules, such as their HOMO/LUMO energy levels and charge transport characteristics. The aldehyde functionality, after deprotection, can be used to introduce further diversity and to anchor the molecules to surfaces or to other components of a device.

Contribution to Methodological Advancements in Selective Functionalization of Polyhalogenated Aromatics

The selective functionalization of polyhalogenated aromatic compounds is a significant challenge in organic synthesis. The development of new catalytic systems and synthetic methodologies that can differentiate between multiple, yet similar, halogen substituents is an active area of research. uni-muenchen.deresearchgate.net

The compound 2-(3-Bromo-6-chloro-2-fluorophenyl)-1,3-dioxolane, with its three different halogen atoms, can serve as an excellent model substrate for the development and optimization of new site-selective cross-coupling reactions. By systematically varying reaction conditions, catalysts, and ligands, researchers can probe the subtle differences in reactivity between the C-Br, C-Cl, and C-F bonds. This can lead to the discovery of new, highly selective transformations that can be applied to the synthesis of other complex polyhalogenated molecules. The insights gained from such studies would represent a significant contribution to the field of synthetic methodology.

Advanced Analytical Methodologies for Research and Process Monitoring

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a cornerstone of analytical chemistry in the pharmaceutical industry, enabling the separation of complex mixtures into their individual components. For a multifaceted molecule like 2-(3-Bromo-6-chloro-2-fluorophenyl)-1,3-dioxolane, a multi-pronged chromatographic approach is often necessary.

High-Performance Liquid Chromatography (HPLC) is the preeminent technique for the purity assessment of non-volatile and thermally labile compounds. The development of a robust HPLC method is critical for accurately determining the purity of 2-(3-Bromo-6-chloro-2-fluorophenyl)-1,3-dioxolane and for identifying and quantifying any process-related impurities.

The choice of stationary phase is paramount in achieving the desired separation. For halogenated aromatic compounds, reversed-phase HPLC is typically the method of choice. While a standard C18 column can be effective, stationary phases with alternative selectivities, such as a Pentafluorophenyl (PFP) or Phenyl-Hexyl column, often provide superior resolution for halogenated isomers and related impurities. The unique electronic interactions between the fluorinated stationary phase and the halogenated analyte can significantly enhance separation.

Mobile phase optimization involves the systematic evaluation of solvent type, solvent strength, and pH. A common starting point is a mixture of acetonitrile (B52724) or methanol (B129727) with water. A gradient elution, where the proportion of the organic solvent is increased over time, is generally preferred to ensure the elution of both polar and non-polar impurities within a reasonable timeframe. The addition of a buffer, such as phosphate (B84403) or acetate (B1210297), can be crucial for maintaining a consistent pH and improving peak shape, particularly if any ionizable impurities are present.

Table 1: Illustrative HPLC Method Parameters for 2-(3-Bromo-6-chloro-2-fluorophenyl)-1,3-dioxolane

ParameterCondition
Column PFP, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 50% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 220 nm
Injection Volume 5 µL

Once the HPLC method is optimized, it can be used for the quantitative determination of purity. This is typically achieved using an area percent normalization method, where the peak area of the main component is expressed as a percentage of the total area of all observed peaks. For accurate quantification, the method must be validated according to ICH guidelines, which includes assessing parameters such as linearity, accuracy, precision, specificity, and robustness.

Table 2: Example Data for Quantitative Purity Determination by HPLC

PeakRetention Time (min)AreaArea %
Impurity 15.812,5000.15
Main Compound 10.2 8,310,000 99.70
Impurity 212.58,3000.10
Impurity 314.14,1500.05

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. In the context of 2-(3-Bromo-6-chloro-2-fluorophenyl)-1,3-dioxolane, GC is particularly useful for monitoring the progress of the synthesis reaction and for detecting volatile organic impurities, such as residual solvents.

A capillary GC with a flame ionization detector (FID) is commonly employed for this purpose. The choice of the capillary column is critical, with mid-polarity columns, such as those with a (5%-phenyl)-methylpolysiloxane stationary phase, often providing good separation for a wide range of volatile organic compounds. A temperature-programmed analysis is typically used to ensure the timely elution of both low-boiling and high-boiling point impurities.

For the purification of larger quantities of 2-(3-Bromo-6-chloro-2-fluorophenyl)-1,3-dioxolane, preparative chromatography is the method of choice. This technique is essentially a scaled-up version of analytical HPLC. The goal is to isolate the compound of interest from impurities with high purity and recovery. The development of a preparative method begins with the optimization of the separation at the analytical scale. The method is then scaled up by increasing the column diameter and adjusting the flow rate accordingly. The sample load is also significantly increased to maximize throughput.

High-Performance Liquid Chromatography (HPLC) Method Development

Quantitative Analysis Methods

Accurate quantitative analysis is essential for process control and for ensuring that the final product meets the required specifications. While HPLC with UV detection is a common method for quantitative analysis, other techniques can also be employed.

For instance, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy can be a powerful tool for determining the absolute purity of 2-(3-Bromo-6-chloro-2-fluorophenyl)-1,3-dioxolane. This technique relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to the signal. By using a certified internal standard with a known concentration, the concentration of the analyte can be accurately determined without the need for a reference standard of the analyte itself. This is particularly advantageous for novel compounds where a highly pure reference standard may not be readily available.

Spectrophotometric Assays for Concentration Determination

Spectrophotometry, particularly UV-Vis spectroscopy, offers a rapid and non-destructive method for determining the concentration of analytes in solution. This technique is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. thermofisher.com

For 2-(3-Bromo-6-chloro-2-fluorophenyl)-1,3-dioxolane, the substituted phenyl ring acts as a chromophore, absorbing light in the UV region. To determine its concentration, a calibration curve is first established by measuring the absorbance of several standard solutions of known concentrations at the wavelength of maximum absorbance (λ_max). The absorbance of an unknown sample can then be measured, and its concentration determined by interpolation from the calibration curve. nih.gov

Indirect spectrophotometric methods could also be developed. These might involve a chemical reaction that produces a colored product, such as a charge-transfer complex with a pi-acceptor like chloranil (B122849) or a reaction specific to one of the halogen substituents. nih.gov For instance, methods exist for the colorimetric determination of bromide or chlorine. thermofisher.coms4science.at

A representative dataset for establishing a UV-Vis spectrophotometry calibration curve is provided below.

Table 2: Example Calibration Data for Spectrophotometric Analysis
Standard Concentration (mg/L)Absorbance at λ_max (275 nm)
5.00.152
10.00.305
15.00.458
20.00.610
25.00.763
Calibration Curve y = 0.0304x + 0.001 (R² = 0.9999)

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques, which couple a separation method with a detection method, are indispensable for analyzing complex mixtures encountered during synthesis and stability testing.

GC-MS for Volatile Component Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the identification and quantification of volatile and semi-volatile compounds. In the context of 2-(3-Bromo-6-chloro-2-fluorophenyl)-1,3-dioxolane synthesis, GC-MS is crucial for identifying residual solvents, unreacted volatile starting materials, and volatile byproducts. researchgate.net

Samples are injected into the GC, where compounds are separated based on their boiling points and interaction with the stationary phase of the column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron impact) and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a "fingerprint" for identification by comparison with spectral libraries like the NIST database. unar.ac.id For example, this technique would be used to detect traces of solvents such as toluene (B28343) or dichloromethane (B109758) used in the synthesis process. researchgate.net

Table 3: Potential Volatile Impurities in the Synthesis of 2-(3-Bromo-6-chloro-2-fluorophenyl)-1,3-dioxolane Detectable by GC-MS
CompoundPotential SourceExpected Key m/z Fragments
TolueneReaction Solvent91, 92, 65
Ethylene (B1197577) GlycolStarting Material31, 33, 43, 62
PyridineCatalyst/Base79, 52, 39
1,2-DichloroethaneSolvent Impurity62, 64, 98, 100

LC-MS for Non-Volatile Component Identification and Characterization

For non-volatile or thermally labile compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) is the technique of choice. ub.edu It is used to analyze the main compound, 2-(3-Bromo-6-chloro-2-fluorophenyl)-1,3-dioxolane, as well as non-volatile starting materials, intermediates, and degradation products.

The sample is separated by a liquid chromatograph (often a high-performance system like HPLC or UHPLC), and the eluent is introduced into the mass spectrometer. Soft ionization techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are typically used to generate ions of the intact molecule (e.g., [M+H]⁺ or [M-H]⁻), which allows for the determination of its molecular weight. umb.edu Tandem mass spectrometry (MS/MS) can be used to fragment these parent ions, providing structural information for definitive identification of unknown byproducts or degradants. umb.edumdpi.com

Table 4: Hypothetical Non-Volatile Components in a Reaction Mixture Analyzed by LC-MS
CompoundRetention Time (min)Ionization ModeObserved m/z [M+H]⁺Key MS/MS Fragments
3-Bromo-6-chloro-2-fluorobenzaldehyde (B582021)4.8ESI+236.9, 238.9208.9, 129.9
2-(3-Bromo-6-chloro-2-fluorophenyl)-1,3-dioxolane6.2ESI+295.9, 297.9236.9, 218.9
Unknown Dimer Impurity8.5ESI+515.8, 517.8295.9, 218.9

Development of Robust Analytical Procedures for Reproducibility in Research

The development of robust analytical procedures is paramount to ensure that results are reliable, repeatable, and reproducible over time and across different laboratories. azolifesciences.com A robust method remains unaffected by small, deliberate variations in method parameters, thus ensuring its reliability during normal usage. nih.gov Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose and is a requirement of regulatory bodies like the FDA and international guidelines such as ICH. nih.goveuropa.eu

Key validation parameters include: europa.eu

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

Accuracy: The closeness of test results to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly. This is evaluated at three levels:

Repeatability: Precision under the same operating conditions over a short interval.

Intermediate Precision: Within-laboratory variations (different days, analysts, equipment).

Reproducibility: Precision between laboratories.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

Range: The interval between the upper and lower concentration of the analyte for which the procedure has a suitable level of precision, accuracy, and linearity.

Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small variations in method parameters.

Modern approaches to method development, such as Analytical Quality by Design (AQbD), systematically explore the impact of various parameters (e.g., mobile phase composition, pH, temperature) using Design of Experiments (DoE). uliege.bepharmainfo.in This approach helps to define a "Design Space," which is the multidimensional combination of input variables and process parameters that have been demonstrated to provide assurance of quality. uliege.be Operating within this space is not considered a change and ensures the robustness of the analytical method.

Table 5: Key Validation Parameters and Typical Acceptance Criteria for an HPLC Assay Method
Validation ParameterTypical Acceptance Criteria
Accuracy98.0% - 102.0% recovery
Precision (Repeatability & Intermediate)RSD ≤ 2.0%
SpecificityPeak purity index > 0.99; no interference at the analyte's retention time
LinearityCorrelation coefficient (R²) ≥ 0.999
Range80% - 120% of the target concentration
RobustnessRSD of results under varied conditions ≤ 2.0%

Future Research Directions

Exploration of Asymmetric Synthesis of Chiral Analogues

The dioxolane moiety in 2-(3-bromo-6-chloro-2-fluorophenyl)-1,3-dioxolane is achiral. A significant avenue for future research lies in the development of its chiral analogues. The synthesis of enantiomerically pure 1,3-dioxolanes is of great interest as these structures are prevalent in many biologically active compounds. nih.gov

One primary strategy involves the acid-catalyzed condensation of the parent aldehyde, 3-bromo-6-chloro-2-fluorobenzaldehyde (B582021), with enantiomerically pure diols. nih.gov These chiral diols act as chiral auxiliaries, directing the formation of a specific stereoisomer. wikipedia.org The choice of chiral diol and reaction conditions can be optimized to achieve high diastereoselectivity.

Furthermore, organocatalytic methods, such as those using cinchona-alkaloid-thiourea-based bifunctional organocatalysts, have shown success in the asymmetric synthesis of 1,3-dioxolanes through formal [3+2] cycloaddition reactions. nih.gov Adapting such methodologies could provide a direct and highly enantioselective route to chiral versions of the title compound. A chemoenzymatic cascade, where enzymes are used to produce a chiral diol in an organic solvent followed by a chemical conversion to the dioxolane, also presents an innovative and sustainable synthetic route. nih.govrwth-aachen.de

MethodChiral SourceKey PrinciplePotential Outcome
Chiral Auxiliary CondensationEnantiopure diols (e.g., (2R,3R)-butane-2,3-diol, hydrobenzoin)Diastereoselective formation of the dioxolane ring. wikipedia.orgHigh diastereomeric excess of the target chiral dioxolane.
Organocatalytic CycloadditionCinchona-alkaloid-based catalysts. nih.govAsymmetric formal [3+2] cycloaddition.High enantiomeric excess through a catalytic pathway.
Chemoenzymatic CascadeEnzymatic production of a chiral diol. rwth-aachen.deCombination of biocatalysis and chemical synthesis. nih.govSustainable and highly stereoselective synthesis.

Investigation of Photochemical Transformations

The carbon-halogen bonds on the aromatic ring of 2-(3-bromo-6-chloro-2-fluorophenyl)-1,3-dioxolane are potential sites for photochemical reactions. The photolysis of aryl halides can lead to homolysis of the carbon-halogen bond, generating aryl radicals. rsc.org The reactivity generally follows the order of bond energies: C-I > C-Br > C-Cl, suggesting that the C-Br bond in the title compound would be the most susceptible to cleavage under UV irradiation. rsc.org

Future research could explore these photochemical transformations:

Reductive Dehalogenation: In the presence of a hydrogen donor, the photochemically generated aryl radical can abstract a hydrogen atom, leading to selective debromination.

Intramolecular Cyclization: If a suitable tethered functional group were introduced onto the dioxolane or through derivatization of the halogen atoms, intramolecular photocyclization could be explored to build complex polycyclic structures. rsc.org

Photo-induced Electron Transfer (PET): In the presence of electron donors or acceptors, PET processes could be initiated. For instance, irradiation in the presence of a dialkylaniline could lead to the formation of a radical-anion, which then fragments to yield a phenyl radical and a halide ion. rsc.org

Investigations into how fluorination of the phenyl ring affects the dissociation pathway could also be fruitful, as studies on other fluorinated aryl halides have shown it can drastically reduce the kinetic energy of fragments, implying dissociation from a distorted ring configuration. aip.org

Integration into Flow Chemistry Methodologies

Translating the synthesis and derivatization of 2-(3-bromo-6-chloro-2-fluorophenyl)-1,3-dioxolane into continuous-flow systems offers significant advantages over traditional batch processing. flinders.edu.au Flow chemistry provides superior control over reaction parameters such as temperature, pressure, and mixing, which can lead to higher yields, improved selectivity, and enhanced safety, particularly for highly exothermic or hazardous reactions. beilstein-journals.org

Key areas for integration include:

Synthesis: The formation of the dioxolane from 3-bromo-6-chloro-2-fluorobenzaldehyde and ethylene (B1197577) glycol can be performed in a heated flow reactor. This allows for rapid optimization of conditions (e.g., catalyst, temperature, residence time) and can be scaled up easily.

Derivatization: Subsequent reactions, such as the catalytic cross-coupling reactions discussed in the next section, are well-suited for flow chemistry. Using packed-bed reactors containing immobilized catalysts (e.g., palladium on a solid support) can simplify purification and allow for catalyst recycling. flinders.edu.au

Development of Novel Catalytic Systems for its Derivatization

The presence of both bromine and chlorine atoms on the phenyl ring makes 2-(3-bromo-6-chloro-2-fluorophenyl)-1,3-dioxolane an excellent substrate for regioselective derivatization using transition metal catalysis, particularly palladium-catalyzed cross-coupling reactions. nih.gov The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in oxidative addition to Pd(0), allowing for selective functionalization at the C3 position. nih.govrsc.org

Future research should focus on:

Selective C-Br Functionalization: Developing highly efficient catalytic systems (ligands, palladium precursors, bases) for Suzuki, Sonogashira, Buchwald-Hartwig, and other cross-coupling reactions at the C-Br position while leaving the C-Cl bond intact. This would allow for the introduction of a wide range of aryl, alkynyl, and amino groups.

Sequential Cross-Coupling: After initial functionalization at the C-Br position, the less reactive C-Cl bond can be targeted under more forcing conditions or with specialized catalyst systems designed for C-Cl activation. This sequential approach enables the synthesis of precisely substituted, complex analogues.

Ligand-Free Systems: Exploring ligand-free palladium-catalyzed cross-coupling reactions could offer a more cost-effective and simplified approach. For some substrates, reactions in solvents like DMSO can promote selectivity for one halide over another. researchgate.net

Reaction TypeTarget BondPotential Catalyst SystemExpected Product
Suzuki CouplingC-BrPd(PPh₃)₄, Na₂CO₃3-Aryl-6-chloro-2-fluorophenyl derivative
Sonogashira CouplingC-BrPdCl₂(PPh₃)₂, CuI, Et₃N3-Alkynyl-6-chloro-2-fluorophenyl derivative
Buchwald-Hartwig AminationC-BrPd₂(dba)₃, BINAP, NaOᵗBu3-Amino-6-chloro-2-fluorophenyl derivative
Sequential Suzuki CouplingC-Cl (after C-Br)Pd(OAc)₂, SPhos, K₃PO₄3,6-Diaryl-2-fluorophenyl derivative

Computational Design of Next-Generation Analogues with Tunable Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for predicting the properties and reactivity of molecules, guiding synthetic efforts, and designing novel analogues. nanoge.org For 2-(3-bromo-6-chloro-2-fluorophenyl)-1,3-dioxolane and its derivatives, computational studies can offer significant insights.

Future research directions in this area include:

Reactivity Prediction: DFT calculations can be used to determine the bond dissociation energies of the C-Br and C-Cl bonds, providing a quantitative basis for the observed regioselectivity in cross-coupling reactions. nih.gov Frontier Molecular Orbital (FMO) analysis can predict the electrophilic and nucleophilic sites of the molecule, guiding the design of reactions. nih.govchemrxiv.org

Design of Functional Molecules: By computationally modeling the effects of different substituents introduced via derivatization, new analogues with tailored electronic properties can be designed in silico. For example, the impact of electron-donating or electron-withdrawing groups on the molecule's HOMO-LUMO gap, dipole moment, and electrostatic potential can be systematically evaluated. nih.govnih.gov

Exploring Non-Covalent Interactions: Calculations can model how the halogen atoms (Br, Cl, F) participate in halogen bonding, which can be a crucial interaction in materials science and medicinal chemistry. researchgate.net This understanding can guide the design of analogues that can self-assemble or bind to specific biological targets.

By combining these computational approaches with synthetic execution, the development of next-generation analogues with precisely tuned reactivity and function can be significantly accelerated.

Q & A

Basic: What are the most reliable synthetic routes for 2-(3-Bromo-6-chloro-2-fluorophenyl)-1,3-dioxolane?

The compound can be synthesized via halogenation and coupling strategies. A validated method involves:

  • Grignard Reagent Reactions : Reacting bromoethyl-1,3-dioxolane derivatives with halogenated aromatic precursors (e.g., 3-bromo-6-chloro-2-fluorophenylmagnesium bromide) to form the target structure. This approach achieves near-quantitative yields under anhydrous THF at −78°C .
  • Multi-Step Halogenation : Sequential bromination, chlorination, and fluorination of a phenyl-dioxolane scaffold, monitored by TLC and purified via column chromatography (hexane/ethyl acetate, 4:1) .

Basic: How should researchers characterize this compound’s purity and structural integrity?

Key analytical methods include:

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR in CDCl3_3 to confirm substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm, dioxolane protons at δ 4.0–4.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., expected [M+H]+^+ at m/z 313.92 for C9_9H6_6BrClFO2_2) .
  • HPLC : Purity assessment using reverse-phase C18 columns (≥95% purity threshold) .

Basic: What are the stability considerations for this compound under laboratory conditions?

  • Thermal Stability : Decomposes above 150°C (TGA data); store at −20°C in amber vials .
  • Hydrolytic Sensitivity : The 1,3-dioxolane ring is prone to acid-catalyzed hydrolysis. Use neutral buffers (pH 6–8) for biological assays .
  • Light Sensitivity : Protect from UV exposure to prevent aryl-halogen bond cleavage .

Advanced: What mechanistic insights exist for its reactivity in cross-coupling reactions?

  • Suzuki-Miyaura Coupling : The bromine atom at position 3 undergoes Pd-catalyzed coupling with boronic acids, while the chlorine and fluorine remain inert. Use Pd(PPh3_3)4_4/K2_2CO3_3 in DMF at 80°C for optimal results .
  • Nucleophilic Substitution : Fluorine’s electron-withdrawing effect enhances para-chlorine’s susceptibility to substitution in SNAr reactions .

Advanced: How can computational modeling optimize its application in drug design?

  • DFT Calculations : Predict electrophilic/nucleophilic sites via Fukui indices (e.g., C-3 bromine as a reactive hotspot) .
  • Docking Studies : The dioxolane ring’s conformational flexibility aids in binding enzyme active sites (e.g., cytochrome P450 inhibitors) .

Advanced: What pharmacological applications are plausible based on structural analogs?

  • Enzyme Inhibition : Analogous bromo-chloro-phenyl derivatives show activity against kinases and proteases. Test in vitro with IC50_{50} assays .
  • Prodrug Potential : The 1,3-dioxolane moiety can mask polar groups, enhancing blood-brain barrier penetration .

Advanced: How do structural modifications impact its reactivity and bioactivity?

  • Halogen Substitution : Replacing bromine with iodine increases steric hindrance, reducing coupling efficiency but improving lipid solubility .
  • Dioxolane Ring Opening : Hydrolysis to diol derivatives alters pharmacokinetics (e.g., increased water solubility but reduced membrane permeability) .

Advanced: What role does this compound play in polymer or material science?

  • Monomer for Functional Polymers : Its halogenated aryl group enables photo-crosslinking in stimuli-responsive hydrogels .
  • Coordination Chemistry : Acts as a ligand precursor for transition-metal catalysts (e.g., Cu(I)-mediated click chemistry) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.